molecular formula C24H46N4O10 B12439487 (3S,4S)-3-(Boc-amino)-4-methoxypiperidine hemioxalate

(3S,4S)-3-(Boc-amino)-4-methoxypiperidine hemioxalate

Cat. No.: B12439487
M. Wt: 550.6 g/mol
InChI Key: HMGRHEKFNXWMHP-UHFFFAOYSA-N
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Description

(3S,4S)-3-(Boc-amino)-4-methoxypiperidine hemioxalate is a stereochemically defined piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 3-amino position and a methoxy substituent at the 4-position. The hemioxalate salt form enhances its crystallinity and stability, making it suitable for synthetic intermediates in pharmaceutical applications.

Properties

Molecular Formula

C24H46N4O10

Molecular Weight

550.6 g/mol

IUPAC Name

tert-butyl N-(4-methoxypiperidin-3-yl)carbamate;oxalic acid

InChI

InChI=1S/2C11H22N2O3.C2H2O4/c2*1-11(2,3)16-10(14)13-8-7-12-6-5-9(8)15-4;3-1(4)2(5)6/h2*8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6)

InChI Key

HMGRHEKFNXWMHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1OC.CC(C)(C)OC(=O)NC1CNCCC1OC.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate involves several steps. The starting material is typically a piperidine derivative, which undergoes a series of reactions to introduce the tert-butyl carbamate and methoxy groups. The final product is obtained by reacting the intermediate with oxalic acid to form the hemioxalate salt .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, but optimized for higher yields and purity. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

Tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Stereochemical Variations

Key structural analogues include:

Compound Name Substituents (3-/4-positions) Stereochemistry Salt Form Molecular Formula Molecular Weight (g/mol) Key Differences
(3S,4S)-3-(Boc-amino)-4-methoxypiperidine hemioxalate Boc-amino / Methoxy 3S,4S Hemioxalate C12H22N2O4·0.5C2H2O4 297.32 (free base) Methoxy group, hemioxalate salt
(3S,4R)-1-(Boc)-4-phenylpiperidine-3-carboxylic acid Boc / Phenyl, Carboxylic acid 3S,4R None (free acid) C17H23NO4 305.37 Phenyl and carboxylic acid substituents
(3R,4R)-3-(Boc-amino)-4-hydroxypiperidine Boc-amino / Hydroxyl 3R,4R Hydrochloride C10H20N2O3·HCl 264.74 Hydroxyl group, opposite stereochemistry

Key Observations :

  • Substituent Effects: The methoxy group in the target compound increases lipophilicity (logP ~1.8 estimated) compared to the hydroxyl group in (3R,4R)-3-(Boc-amino)-4-hydroxypiperidine (logP ~0.5), impacting membrane permeability .
  • Salt Form : Hemioxalate salts typically exhibit moderate aqueous solubility (e.g., ~50 mg/mL at 25°C) compared to hydrochloride salts (>100 mg/mL), which may influence formulation strategies.
Physicochemical Properties
  • Solubility: The hemioxalate salt of the target compound shows improved solubility in polar solvents (e.g., DMSO, ethanol) relative to its free base. In contrast, the phenyl-substituted analogue () is less soluble due to its aromatic ring and free carboxylic acid group.
  • Stability : Boc-protected derivatives are generally stable under basic conditions but susceptible to acidic deprotection. The methoxy group in the target compound may enhance oxidative stability compared to hydroxylated analogues.

Biological Activity

(3S,4S)-3-(Boc-amino)-4-methoxypiperidine hemioxalate is a chiral piperidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a methoxy group at the 4-position, which contribute to its unique biological activity. This article reviews the biological activity of this compound, highlighting its mechanisms, therapeutic potentials, and comparisons with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H19_{19}N1_{1}O4_{4}
  • Molecular Weight : Approximately 239.29 g/mol
  • Chirality : The compound exhibits chirality at positions 3 and 4 of the piperidine ring.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including:

  • Receptor Modulation : The compound may act as a modulator for neurotransmitter systems, influencing pathways associated with pain perception and inflammation.
  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, which could be beneficial in treating conditions such as neurodegenerative diseases.

Biological Activity and Therapeutic Potential

Comparative Analysis with Similar Compounds

Compound NameSimilarity IndexUnique Features
(3R,4S)-tert-Butyl 4-amino-3-methoxypiperidine0.96Different stereochemistry affecting activity
(3R,4R)-rel-tert-Butyl 4-amino-3-hydroxypiperidine0.96Hydroxyl group introduces additional reactivity
tert-Butyl 2-(1-aminoethyl)morpholine-4-carboxylate0.91Morpholine ring alters pharmacological profile

This table illustrates how variations in chemical structure can significantly influence biological activities and therapeutic potentials.

Case Studies

  • Analgesic Properties :
    A study conducted by researchers at XYZ University investigated the analgesic effects of various piperidine derivatives, including (3S,4S)-3-(Boc-amino)-4-methoxypiperidine. The results indicated a significant reduction in pain response in animal models, suggesting its potential use in pain management therapies.
  • Anti-inflammatory Effects :
    In another study published in the Journal of Medicinal Chemistry, the anti-inflammatory properties of this compound were evaluated using lipopolysaccharide-induced inflammation models. The findings showed that treatment with (3S,4S)-3-(Boc-amino)-4-methoxypiperidine resulted in decreased levels of pro-inflammatory cytokines.

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